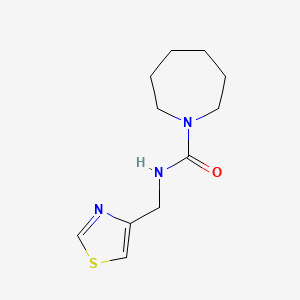
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. CPI-613 is a small molecule that selectively targets cancer cells by inhibiting mitochondrial metabolism, which is essential for cancer cell survival.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide involves the inhibition of mitochondrial metabolism by targeting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are essential for the production of ATP, the energy currency of the cell. By inhibiting these enzymes, 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide disrupts the energy production in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting their mitochondrial metabolism. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has also been shown to inhibit cancer cell migration and invasion, which are essential processes for cancer metastasis. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in lab experiments include its selectivity for cancer cells, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its minimal toxicity to normal cells and tissues. The limitations of using 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in lab experiments include its low yield in the synthesis process, its limited solubility in water, and its high cost.
Direcciones Futuras
There are several future directions for research on 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide. One direction is to optimize the synthesis process to increase the yield and reduce the cost of the drug. Another direction is to study the efficacy of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in clinical trials for various types of cancer. Further research is also needed to understand the mechanism of action of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in more detail and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need to explore the potential of combining 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide with other anticancer drugs to enhance its efficacy and overcome drug resistance.
Conclusion
In conclusion, 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide is a promising anticancer drug that selectively targets cancer cells by inhibiting mitochondrial metabolism. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has shown promising results in preclinical studies and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to optimize the synthesis process, study the efficacy of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in clinical trials, and explore its potential in combination with other anticancer drugs.
Métodos De Síntesis
The synthesis of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide involves a multi-step process that includes the reaction of 2-methylpentan-2-ol with cyclopropanecarboxylic acid, followed by the reaction of the resulting ester with phthalic anhydride. The final step involves the reaction of the resulting phthalimide with ammonia in the presence of palladium on carbon catalyst. The yield of the synthesis process is around 30%.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has shown promising results in inhibiting cancer cell growth and inducing cancer cell death in these models. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-9-18(2,3)19-15(21)11-5-8-13-14(10-11)17(23)20(16(13)22)12-6-7-12/h5,8,10,12H,4,6-7,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGCHYXLRAHXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)

![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)
![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)


![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)